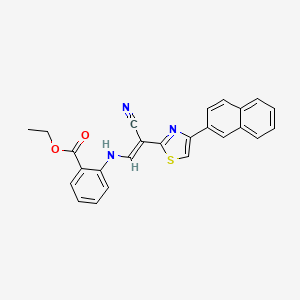

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c1-2-30-25(29)21-9-5-6-10-22(21)27-15-20(14-26)24-28-23(16-31-24)19-12-11-17-7-3-4-8-18(17)13-19/h3-13,15-16,27H,2H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNIDAVESURJKO-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-naphthylthiazole with ethyl 2-aminobenzoate in the presence of a cyano group donor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol for ester substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including compounds similar to (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate, as anticancer agents. Thiazoles are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cells (IC50 values in the micromolar range), suggesting their potential for development as chemotherapeutic agents .

Acetylcholinesterase Inhibition

Compounds with thiazole moieties have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The structural similarity of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate to known acetylcholinesterase inhibitors suggests that it may possess similar activity. In vitro assays have reported promising inhibitory effects, indicating potential therapeutic applications in cognitive disorders .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research indicates that thiazole-containing compounds can enhance the efficiency of OLEDs due to their favorable charge transport properties and luminescence characteristics. A study reported that incorporating thiazole derivatives into OLEDs resulted in improved device performance, highlighting their utility in next-generation display technologies .

Synthetic Routes

The synthesis of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies, including Knoevenagel condensation and cyclization reactions, have been employed to achieve high yields and purity of the target compound. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Case Studies

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets such as enzymes or DNA. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene and thiazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, particularly those sharing the thiazole-cyano-vinyl-amino-benzoate backbone with variations in the aryl substituents on the thiazole ring. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Aromatic Substituents :

- The naphthalen-2-yl group in the target compound provides a larger aromatic surface area compared to methoxyphenyl or bromophenyl substituents. This feature may enhance binding affinity in biological systems (e.g., enzyme active sites or DNA intercalation) through π-π stacking .

- The 4-methoxyphenyl analog (from ) benefits from the methoxy group’s electron-donating nature, which could stabilize charge-transfer interactions. However, its smaller size may reduce hydrophobic interactions compared to naphthalene .

- The 4-bromophenyl derivative (from ) incorporates a bromine atom, enabling halogen bonding—a feature absent in the target compound. This could improve crystallinity or binding specificity in certain contexts .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (426.51 g/mol) suggests reduced solubility in polar solvents compared to the methoxyphenyl analog (405.47 g/mol). This may limit its applicability in aqueous systems unless formulated with solubilizing agents.

Biological Activity: While direct data for the target compound is unavailable, structurally related ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibit α- and β-glucosidase inhibition, with activity influenced by aryl substituents .

Biological Activity

(E)-Ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with significant potential in various biological applications. This article examines its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, contributing to its biological properties. Its IUPAC name reflects its intricate structure, which includes a thiazole ring and a cyano group, both of which are known to enhance biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S |

| CAS Number | 478258-32-1 |

| Molecular Weight | 341.44 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical cellular processes, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate. For instance:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, including A549 (lung cancer), showing IC50 values in the low micromolar range, indicating strong cytotoxic effects .

- Mechanisms of Action : The antitumor effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- Inhibition Assays : Compounds structurally related to (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Study on Protein Tyrosine Phosphatase Inhibition

A study evaluated the inhibitory effects of related compounds on protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders:

- Findings : Certain derivatives showed mixed-type inhibition with IC50 values in the low micromolar range, suggesting potential for diabetes treatment .

Hypoglycemic Activity

In vivo studies have demonstrated that some derivatives can significantly lower plasma glucose levels in normoglycemic models, indicating their potential as hypoglycemic agents .

Q & A

Q. What are the optimal synthetic pathways for (E)-ethyl 2-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves condensation reactions between thiazole derivatives and amino-substituted benzoates. Key steps include:

- Step 1: Reacting 2-amino-4-(naphthalen-2-yl)thiazole with ethyl 2-cyanoacetate under reflux in ethanol, catalyzed by acetic acid (yields ~60-70%) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (E)-isomer .

- Optimization: Adjusting solvent polarity (e.g., DMF for higher solubility) and temperature (80–100°C) can improve yields to >85% .

Q. How is the molecular structure of this compound validated, and what techniques ensure stereochemical accuracy?

Methodological Answer:

- X-ray crystallography confirms the (E)-configuration of the vinyl group and spatial arrangement of the naphthyl-thiazole moiety .

- NMR spectroscopy (¹H, ¹³C, and 2D NOESY) identifies key signals:

- δ 8.2–8.6 ppm (naphthalene protons) .

- δ 4.3 ppm (ethyl ester quartet) .

- HPLC with chiral columns resolves enantiomeric impurities, ensuring >98% stereochemical purity .

Advanced Research Questions

Q. How do structural modifications (e.g., cyano or naphthyl groups) influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Replace the cyano group with carboxyl or amide groups to assess changes in binding affinity (e.g., IC₅₀ shifts in enzyme inhibition assays) .

- Substitute naphthyl with phenyl or heteroaromatic groups (e.g., pyridyl) to evaluate selectivity in cellular assays .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with targets like kinase domains, highlighting hydrophobic interactions with the naphthyl group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Comparative Assay Design: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram+ vs. Gram−) .

- Dose-Response Validation: Repeat assays with rigorous controls (e.g., cytotoxicity testing via MTT assay) to confirm specificity .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Pathway Analysis: RNA-seq or phosphoproteomics (LC-MS/MS) identifies dysregulated pathways (e.g., MAPK/ERK) post-treatment .

- In Vivo Validation: Xenograft models (e.g., HCT-116 colorectal tumors in mice) assess efficacy at 50–100 mg/kg doses, with histopathology to monitor toxicity .

Methodological and Analytical Questions

Q. What strategies are recommended for derivatizing this compound to enhance solubility or bioavailability?

Methodological Answer:

- Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) for improved aqueous solubility .

- PEGylation: Attach polyethylene glycol (PEG) chains to the amino group via NHS-ester coupling, increasing plasma half-life .

- Prodrug Design: Synthesize phosphate or glycoside derivatives for targeted release in acidic environments (e.g., tumor microenvironments) .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer:

- Biodegradation Assays: Incubate with soil microbiota (OECD 301F protocol) to measure half-life (t₁/₂) via LC-MS quantification .

- Toxicity Screening: Use Daphnia magna or Vibrio fischeri bioluminescence assays to determine EC₅₀ values .

- Adsorption Studies: Measure soil-water partition coefficients (Kd) using batch equilibrium methods .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Bootstrap Analysis: Assess confidence intervals for small datasets (n < 6) .

Experimental Design

Q. How to design a robust SAR study for this compound?

Methodological Answer:

- Library Synthesis: Prepare 10–20 analogs with systematic substitutions (e.g., halogens at the naphthyl group) .

- High-Throughput Screening (HTS): Use 384-well plates to test inhibition against a kinase panel (e.g., EGFR, VEGFR2) .

- Multivariate Analysis: Apply PCA or cluster analysis to correlate structural features (e.g., LogP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.